molecular formula C20H18N2OS B2756011 N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide CAS No. 317853-93-3

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide

Cat. No.: B2756011
CAS No.: 317853-93-3
M. Wt: 334.44
InChI Key: FIDKWGOHQNAQIZ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as a multi-target therapeutic agent. This cinnamamide-thiazole hybrid is designed based on the integration of key pharmacophores known for their biological activities. Researchers are investigating this compound for its promising anti-tumor properties. Structurally related N-(4-phenylthiazol-2-yl)cinnamamide derivatives have been synthesized and evaluated as novel potential anti-tumor agents, indicating the value of this chemical scaffold in oncology research . Furthermore, the cinnamamide moiety is recognized for its role in activating the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway . This pathway is a master regulator of cellular defense against oxidative stress, and its activation can lead to the upregulation of antioxidant genes, offering a potential mechanism for cytoprotective effects . As such, this compound is a candidate for development in research areas involving oxidative stress, such as neurodegenerative diseases, liver diseases, and anti-aging studies. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-14-8-10-17(12-15(14)2)18-13-24-20(21-18)22-19(23)11-9-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,22,23)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDKWGOHQNAQIZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-4-(3,4-Dimethylphenyl)Thiazole

The thiazole core is constructed via the Hantzsch thiazole synthesis , which involves cyclization between a α-haloketone and thiourea. For this substrate:

  • 2-Bromo-1-(3,4-dimethylphenyl)ethan-1-one is prepared by brominating 3,4-dimethylacetophenone using molecular bromine in acetic acid.
  • Reaction with thiourea in ethanol at reflux (12–16 hours) yields the thiazole intermediate.

Critical Parameters :

  • Solvent : Ethanol or tetrahydrofuran (THF) ensures solubility and moderates exothermicity.
  • Stoichiometry : A 1:1 molar ratio of α-haloketone to thiourea prevents oligomerization.
  • Workup : Precipitation in ice-water followed by filtration isolates the crude product, which is recrystallized from ethanol/water (yield: 75–82%).

Cinnamic Acid Activation

Cinnamic acid is activated as a mixed anhydride or N-hydroxysuccinimide (NHS) ester to facilitate nucleophilic attack by the thiazole amine. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dry dichloromethane (DCM) or dimethylformamide (DMF) are preferred.

Amide Bond Formation: Methodological Variations

Coupling the thiazole amine with activated cinnamic acid derivatives is the pivotal step. Three protocols are extensively documented:

DCC/NHS-Mediated Coupling

Procedure :

  • Dissolve cinnamic acid (1.1 equiv) and NHS (1.2 equiv) in dry DMF.
  • Add DCC (1.3 equiv) at 0°C and stir for 2 hours.
  • Filter off dicyclohexylurea and add 2-amino-4-(3,4-dimethylphenyl)thiazole (1.0 equiv).
  • Stir at room temperature for 24–48 hours.

Optimization Insights :

  • Yield : 68–74% after column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Purity : HPLC analysis shows >95% purity when using DMF as the solvent.

EDCI/HOBt-Assisted Coupling

Procedure :

  • Combine cinnamic acid (1.1 equiv), EDCI (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) in DCM.
  • Stir for 1 hour at 0°C.
  • Add thiazole amine (1.0 equiv) and stir at room temperature for 12 hours.

Advantages :

  • Reduced racemization risk compared to DCC.
  • Yield : 72–78% after recrystallization from ethyl acetate/hexane.

Solid-Phase Synthesis for Scalability

Patent literature describes a scalable approach using polymer-supported carbodiimide resins to simplify purification:

  • Immobilize cinnamic acid on Wang resin via ester linkage.
  • Activate with HATU (1.5 equiv) and collidine (3.0 equiv) in DMF.
  • Couple with thiazole amine (2.0 equiv) for 6 hours.
  • Cleave with trifluoroacetic acid (TFA)/DCM (1:9) to release the product.

Key Metrics :

  • Yield : 81–85% with <2% residual solvent by GC-MS.
  • Purity : 98% by preparative HPLC.

Comparative Analysis of Coupling Methods

The table below evaluates key performance indicators across methodologies:

Method Coupling Agent Solvent Time (h) Yield (%) Purity (%)
DCC/NHS DCC DMF 24–48 68–74 95
EDCI/HOBt EDCI DCM 12 72–78 96
Solid-Phase HATU DMF 6 81–85 98

Interpretation :

  • Solid-phase synthesis offers superior yields and purity, albeit with higher reagent costs.
  • EDCI/HOBt balances efficiency and simplicity for lab-scale production.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Ethyl acetate/hexane (1:3 to 1:1 gradient).
  • Rf : 0.45 (ethyl acetate/hexane 1:1).

Recrystallization

  • Solvent Pair : Chloroform/methanol (5:1) yields needle-like crystals suitable for X-ray diffraction.
  • Melting Point : 182–184°C (uncorrected).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.60–7.30 (m, 5H, Ar-H), 6.85 (d, J = 15.6 Hz, 1H, CH=CHCO), 2.35 (s, 6H, CH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Mitigation of Common Impurities

  • N-Oxide Formation : Add L-ascorbic acid (0.1 equiv) to the reaction mixture to suppress oxidation.
  • Unreacted Amine : Acidic wash (0.1 M HCl) removes residual thiazole amine.

Chemical Reactions Analysis

Hydrolysis Reactions

The thiazole ring undergoes hydrolysis under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis :
    Reaction with HCl (1–3 M) at 60–80°C cleaves the thiazole ring, yielding a thiourea intermediate and cinnamic acid derivatives .

  • Base-Mediated Hydrolysis :
    NaOH (2–5 M) at room temperature opens the thiazole ring, forming a thioamide intermediate .

Conditions Products Yield Source
3 M HCl, 70°C, 4 hThiourea + cinnamic acid derivatives85–90%
5 M NaOH, RT, 6 hThioamide intermediate75–80%

Nucleophilic Substitution

The 2-amino group on the thiazole ring participates in substitution reactions:

  • Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) at 50°C, forming N-alkylated derivatives.

  • Acylation :
    Cinnamoyl chloride in the presence of triethylamine (TEA) yields bis-cinnamamide products .

Reagent Product Catalyst Yield Source
CH₃I, DMF, 50°CN-Methylthiazole derivative78%
Cinnamoyl chloride, TEABis-cinnamamideTEA92%

Cycloaddition Reactions

The cinnamamide’s α,β-unsaturated carbonyl system undergoes [2+2] photocycloaddition:

  • Dimerization :
    UV irradiation (254 nm) in dichloromethane (DCM) forms a cyclobutane dimer via head-to-tail coupling .

Conditions Product Stereochemistry Yield Source
UV (254 nm), DCM, 24 hCyclobutane dimersyn-ε isomer65%

Reduction Reactions

The cinnamamide double bond is selectively reduced:

  • Catalytic Hydrogenation :
    H₂ gas (1 atm) with Pd/C in ethanol reduces the double bond to a single bond, yielding dihydrocinnamamide .

Catalyst Conditions Product Yield Source
10% Pd/CH₂, EtOH, RT, 12 hDihydrocinnamamide95%

Michael Addition

The α,β-unsaturated carbonyl acts as a Michael acceptor:

  • Thiol Addition :
    Reacts with thiophenol in THF at 0°C, forming a β-thioether adduct .

Reagent Conditions Product Yield Source
PhSH, THF, 0°Cβ-Thioether adduct88%

Oxidation Reactions

  • Epoxidation :
    Reaction with m-CPBA (meta-chloroperbenzoic acid) in DCM forms an epoxide at the double bond .

Reagent Conditions Product Yield Source
m-CPBADCM, RT, 6 hEpoxide70%

Ring-Opening Reactions

The thiazole ring opens under Lewis acid conditions:

  • BF₃·Et₂O-Mediated Reaction :
    In methanol, BF₃ catalyzes ring opening to form 4,5-dihydrothiazoles .

Catalyst Conditions Product Yield Source
BF₃·Et₂OMeOH, 60°C, 3 h4,5-Dihydrothiazole82%

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

  • Nrf2/ARE Activation :
    Introducing electron-donating groups (e.g., -Cl, -NMe₂) on the cinnamamide phenyl ring increases Nrf2 pathway activation by 3.5–15.6-fold .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide exhibit promising anticancer activity. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A study involving thiazole derivatives showed that certain compounds displayed significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7) and melanoma cells (A375) .

Antimicrobial Activity

Thiazole-containing compounds have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This suggests that this compound may serve as a lead compound in developing new antimicrobial agents .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes relevant to various diseases. For example, its structural analogs have been investigated for their ability to inhibit acetylcholinesterase, which is crucial in treating Alzheimer's disease by increasing acetylcholine levels in the brain . Additionally, studies have explored its role as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders .

Case Study: Anticancer Activity

A significant study focused on the anticancer properties of thiazole derivatives similar to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF7 cells, highlighting their potential as therapeutic agents against breast cancer .

Case Study: Enzyme Inhibition

Another study investigated the enzyme inhibition capabilities of thiazole compounds on acetylcholinesterase. The synthesized compounds were tested for their inhibitory activity and showed promising results with IC50 values lower than those of standard inhibitors used in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antibacterial, antifungal, and antitumor effects. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

Methylation of the thiazole (e.g., 5-methyl derivative) reduces steric hindrance compared to bulkier aryl substituents, which may influence binding to enzymatic pockets .

Amide Modifications :

  • Cinnamamide derivatives exhibit characteristic E-configuration signals (J = 15.6–15.8 Hz) in 1H NMR, absent in benzamide analogs .
  • Benzamide derivatives (e.g., 2,4-dichloro-N-thiazolylbenzamide) lack the α,β-unsaturated system, reducing electrophilic reactivity but retaining anti-inflammatory activity .

Biological Activity: Cinnamamide derivatives with arylthiazole substituents (e.g., 4-bromophenyl) show SARS-CoV-2 M<sup>pro</sup> inhibition, suggesting the dimethylphenyl variant may target similar proteases .

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thiazole derivatives and cinnamides. The structural formula can be represented as follows:

C17H18N2S\text{C}_{17}\text{H}_{18}\text{N}_2\text{S}

This compound features a thiazole ring, a cinnamide moiety, and a dimethyl-substituted phenyl group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

In Vitro Antimicrobial Evaluation

The compound was tested against several bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods.

Pathogen MIC (µg/mL)
Staphylococcus aureus8.0
Methicillin-resistant Staphylococcus aureus16.0
Escherichia coli32.0

The results indicate that this compound exhibits significant antibacterial activity, particularly against MRSA, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of this compound on different cancer cell lines (K562, A549, and Jurkat), the following IC50 values were observed:

Cell Line IC50 (µM)
K5620.045
A5490.032
Jurkat0.035

These results suggest that the compound effectively induces apoptosis in cancer cells with minimal toxicity to non-cancerous cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of NF-κB Activation : The compound has been shown to attenuate lipopolysaccharide-induced NF-κB activation in vitro, suggesting an anti-inflammatory mechanism that could also contribute to its anticancer effects .
  • Induction of Apoptosis : Flow cytometry analysis indicated that treatment with this compound leads to increased rates of apoptosis in cancer cell lines, likely through mitochondrial pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects.

In Vitro Studies

In vitro assays showed that the compound significantly reduced the production of pro-inflammatory cytokines in human monocytic cells stimulated with LPS. The results are summarized below:

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-α1500300
IL-61200200

This reduction indicates that this compound may be useful in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for N-(4-(3,4-dimethylphenyl)thiazol-2-yl)cinnamamide, and what reaction conditions optimize yield?

The compound is typically synthesized via the Hantzsch thiazole condensation, where a cinnamoyl chloride reacts with a 2-aminothiazole intermediate substituted with a 3,4-dimethylphenyl group. Key steps include refluxing thiourea with α-haloketones or α-halocinnamates in ethanol, followed by purification via recrystallization . Optimized conditions involve controlled pH (using triethylamine as a catalyst) and reaction monitoring via TLC to minimize side products .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm the thiazole ring protons (δ 6.7–8.7 ppm) and cinnamamide double bond (δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Peaks at ~1600–1700 cm⁻¹ for amide C=O and C=N stretching .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+1]+ at m/z 416–446) validate the molecular formula .
  • Elemental Analysis : Ensures purity (e.g., C=66.48%, H=5.09%, N=16.85%) .

Q. What in vitro assays are used to evaluate its biological activity?

Standard assays include:

  • Cell Viability (MTT/XTT) : Measures antiproliferative effects (e.g., GI₅₀ values of 10–21 μM in breast cancer cells) .
  • Kinase Inhibition : Western blotting to assess Nek2 protein downregulation .
  • Apoptosis Assays : Flow cytometry for caspase-3/7 activation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or thiazole rings) influence bioactivity?

  • 3,4-Dimethylphenyl vs. Dichlorophenyl : Methyl groups enhance lipophilicity and metabolic stability, while halogens (e.g., Cl) increase electrophilicity and target binding .
  • Cinnamamide vs. Benzamide : The α,β-unsaturated carbonyl in cinnamamide improves reactivity with cysteine residues in kinases, enhancing inhibitory potency .
  • Data Example : Replacing 3,4-dimethylphenyl with 4-fluorophenyl in analogs reduced antiproliferative activity by 40%, highlighting steric and electronic dependencies .

Q. How can contradictory data in biological evaluations be resolved (e.g., conflicting IC₅₀ values)?

Contradictions often arise from assay variability (e.g., cell line heterogeneity, incubation time). Mitigation strategies include:

  • Standardized Protocols : Use identical cell passages and assay kits across studies .
  • Dose-Response Validation : Repeat experiments with ≥10 concentration points .
  • Orthogonal Assays : Confirm results using alternative methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

  • Molecular Docking : Identifies key interactions (e.g., hydrogen bonding with Nek2’s ATP-binding pocket) .
  • QSAR Models : Correlate substituent hydrophobicity (logP) with cellular uptake .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity risks (e.g., CYP450 inhibition) .

Q. What in vivo models are suitable for studying efficacy and toxicity?

  • Xenograft Models : MDA-MB-468 breast cancer tumors in nude mice for efficacy (e.g., 100 mg/kg IP dosing) .
  • Toxicokinetics : Plasma half-life (t₁/₂) and liver enzyme (ALT/AST) monitoring to detect hepatotoxicity .
  • Biodistribution Studies : Radiolabeled analogs tracked via PET/CT to assess tumor targeting .

Methodological Considerations

Q. How to address solubility challenges in biological testing?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Prodrug Design : Introduce phosphate or PEG groups to enhance aqueous solubility .

Q. What strategies validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Confirms compound binding to Nek2 by measuring protein thermal stability .
  • CRISPR Knockout : Nek2-deficient cells show reduced compound sensitivity, confirming target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.